molecular formula C21H24N2O3 B3444960 3-(3,4-DIETHOXYPHENETHYL)-2-METHYL-4(3H)-QUINAZOLINONE

3-(3,4-DIETHOXYPHENETHYL)-2-METHYL-4(3H)-QUINAZOLINONE

Cat. No.: B3444960
M. Wt: 352.4 g/mol
InChI Key: PDQKXYSRVJRCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone is a synthetic small molecule based on the privileged 4(3H)-quinazolinone scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This compound is presented as a high-purity chemical tool for investigative purposes in biochemical and cellular assays. The 4(3H)-quinazolinone core is a nitrogen-containing heterocyclic compound that is structurally stable and exhibits favorable drug-like properties, including the ability to serve as a key pharmacophore for target engagement . Derivatives of this scaffold are frequently investigated as inhibitors of protein kinases, which are critical enzymes in signal transduction pathways . Specifically, 4(3H)-quinazolinones can function as type II kinase inhibitors, where the core structure occupies the hinge region of the kinase's ATP-binding pocket, forming stabilizing hydrogen bonds with key amino acids . This mechanism is relevant for targeting a range of kinases, such as VEGFR-2, FGFR-1, and BRAF, which are implicated in pathological processes like angiogenesis and tumor proliferation . The 2-methyl and 3-(3,4-diethoxyphenethyl) substitutions on the core structure are designed to modulate the compound's physicochemical properties, lipophilicity, and interaction with hydrophobic regions of target proteins, potentially influencing its potency and selectivity . Primary research applications for this compound include in vitro studies focused on oncology, where it may be evaluated for its antiproliferative effects against various human cancer cell lines . Its potential as a multi-kinase inhibitor makes it a candidate for probing complex signaling networks in disease models . Researchers can utilize this molecule as a starting point for structure-activity relationship (SAR) studies, or as a reference compound in the development of novel therapeutic agents targeting kinase-dependent diseases. Intended Use and Handling This product is labeled "For Research Use Only" and is intended for use by qualified researchers in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets should be consulted prior to handling. Researchers are responsible for ensuring all applicable institutional and governmental regulations are followed.

Properties

IUPAC Name

3-[2-(3,4-diethoxyphenyl)ethyl]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-25-19-11-10-16(14-20(19)26-5-2)12-13-23-15(3)22-18-9-7-6-8-17(18)21(23)24/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQKXYSRVJRCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde and 2-methyl-4(3H)-quinazolinone.

    Condensation Reaction: The 3,4-diethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form the corresponding Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinazolinone core.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the phenethyl substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Quinazolinone derivatives, including 3-(3,4-diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone, have shown potential as anticancer agents. Research indicates that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar quinazolinone compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in anticancer therapies .
  • Antimicrobial Properties
    • The compound has been evaluated for antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
    • Data Table :
Pathogen TypeActivity (MIC)Reference
Gram-positive10 µg/mL
Gram-negative15 µg/mL
Fungal20 µg/mL
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter levels and reduction of oxidative stress.
    • Case Study : In vitro studies have shown that quinazolinones can protect neuronal cells from apoptosis induced by oxidative stress .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound can also serve as a scaffold for the development of new derivatives with enhanced biological activities.

  • Synthetic Route Overview :
    • Start with 2-methyl-4(3H)-quinazolinone.
    • Introduce the diethoxyphenethyl group through nucleophilic substitution or coupling reactions.
    • Purify the final product using chromatography techniques.

Toxicology and Safety Profile

Understanding the safety profile is crucial for any pharmaceutical application. Initial toxicological assessments indicate moderate toxicity levels consistent with similar compounds in the quinazolinone class.

  • Safety Data Table :
Hazard TypeClassificationReference
Acute ToxicityCategory 4 (Oral)
Skin IrritationCategory 2
Eye IrritationCategory 2

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating their activity.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Key structural analogs differ in substituents at positions 2 and 3, altering electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name Position 3 Substituent Position 2 Substituent Molecular Weight Key Features Reported Activity
Target Compound 3,4-Diethoxyphenethyl Methyl 326.39 High lipophilicity, methyl group Inferred anticancer potential
3-(4-Ethoxyphenyl)-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone 4-Ethoxyphenyl (3-Methylbenzyl)thio 388.49 Thioether linkage, moderate lipophilicity Not specified
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone 4-Methoxyphenyl (3-Methylbenzyl)thio 388.49 Methoxy group, lower lipophilicity vs. ethoxy Not specified
2-[[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl]-3-phenyl-4(3H)-quinazolinone Phenyl Chloro-oxoethylthio 420.91 Chloro substituent, polar oxoethyl group Potential cytotoxicity
6-Chloro-2-p-tolylquinazolinone derivatives (e.g., compound 43 ) 6-Chloro-p-tolyl Benzylideneamino ~350–400 (estimated) Chloro, benzylidene group Broad-spectrum antitumor activity

Key Findings from Comparative Studies

In contrast, electron-withdrawing groups like chloro () may increase cytotoxicity but reduce solubility. Position 2: Methyl groups (target compound) offer steric simplicity, while thioether () or benzylideneamino () substituents introduce hydrogen-bonding or π-stacking capabilities, critical for receptor binding.

Anticancer Activity: Quinazolinones with halogenated or benzylidene groups (e.g., ) exhibit broad-spectrum antitumor activity, likely due to interactions with kinase domains or DNA. The target compound’s diethoxy groups may mimic these effects through enhanced membrane penetration .

Synthetic Accessibility :

  • Pd-catalyzed cross-coupling () and Click chemistry () are common for introducing aryl/alkoxy groups. The target compound’s synthesis may follow similar protocols but with 3,4-diethoxyphenethylamine as a precursor.

Biological Activity

3-(3,4-Diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinazolinones, including this specific derivative, have been documented for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal effects.

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol
  • Structure : The compound features a quinazolinone core with diethoxyphenethyl substitutions that may influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance:

  • A study evaluating various quinazolinone-thiazole hybrids demonstrated significant cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The compound A3 showed IC50 values of 10 µM, 10 µM, and 12 µM against these cell lines respectively .
  • Another investigation into quinazolinones found that certain derivatives exhibited potent inhibition of tumor cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Quinazolinones have also been recognized for their antibacterial properties:

  • Research has indicated that derivatives can inhibit methicillin-resistant Staphylococcus aureus (MRSA) by binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. This binding leads to structural changes that enhance the efficacy of β-lactam antibiotics .
  • A study synthesized various quinazolinone derivatives and assessed their antibacterial activities against standard bacterial strains, revealing significant inhibition zones indicative of antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely linked to their structural features:

  • Modifications at specific positions on the quinazolinone ring can enhance or diminish activity. For example, substitutions that increase steric hindrance or electron-donating groups often improve anticancer potency .
  • Computational analyses have identified key structural characteristics that correlate with increased antibacterial activity, emphasizing the importance of molecular geometry in drug design .

Case Studies

  • Cytotoxicity Testing : In a comparative study of various quinazolinone derivatives, A3 was noted for its high cytotoxicity against multiple cancer cell lines. The results underscored the potential for further development into therapeutic agents targeting specific cancers.
  • Antibacterial Efficacy : A series of quinazolinone compounds were evaluated for their ability to synergize with existing antibiotics against MRSA. Notably, one compound demonstrated enhanced bactericidal activity when combined with piperacillin-tazobactam, suggesting a promising route for overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-diethoxyphenethyl)-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of anthranilic acid derivatives with substituted phenethylamines. For example, coupling 3,4-diethoxyphenethylamine with methyl-substituted anthranilic acid in the presence of acetic anhydride or acyl chlorides under reflux conditions (pyridine or benzene as solvents). Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by enhancing reaction rates .
  • Key Variables :

VariableImpact on Yield
Solvent polarityHigher polarity (e.g., DMF) increases cyclization efficiency
TemperatureOptimal at 80–100°C; higher temps risk decomposition
Catalyst usePhase-transfer agents increase yield by 15–20%

Q. How is the structural characterization of this compound performed, and what spectral benchmarks are critical?

  • Techniques :

  • NMR : Confirm substitution patterns (e.g., δ 1.3–1.5 ppm for ethoxy groups, δ 2.5–3.0 ppm for methyl and phenethyl protons) .
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ether) .
  • EI-MS : Molecular ion peak at m/z 366 (calculated for C₂₁H₂₆N₂O₃) with fragmentation patterns indicating loss of ethoxy groups .

Q. What are the acute toxicity profiles of quinazolinone derivatives, and how should handling protocols be designed?

  • Data : Related compounds (e.g., 2-methyl-3-(2,6-xylyl)-4(3H)-quinazolinone) show oral LD₅₀ values in rats of 3420–4800 mg/kg, suggesting moderate toxicity. Skin/eye irritation (H315/H319) and respiratory hazards (H335) are noted .
  • Safety Protocols :

HazardMitigation
InhalationUse fume hoods
Skin contactWear nitrile gloves
StorageStore in airtight containers away from oxidizers

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes, improving yield by 25% .
  • Solvent-free conditions : Eliminate solvent decomposition side reactions; yields increase from 55% to 72% .
  • Catalyst screening : Pd/C or nano-TiO₂ enhances regioselectivity in cyclization .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence biological activity, and what contradictions exist in published data?

  • SAR Insights :

SubstituentActivity TrendContradictions
3,4-DiethoxyEnhanced lipophilicity and CNS penetrationSome studies report reduced antimicrobial efficacy vs. methoxy analogs
2-Methyl groupStabilizes quinazolinone coreConflicting reports on cytotoxicity: methyl may either enhance or reduce activity depending on cell line
  • Resolution : Use isosteric replacements (e.g., trifluoromethyl) to balance lipophilicity and electronic effects .

Q. What mechanistic insights explain the compound’s activity against bacterial vs. cancer targets?

  • Proposed Mechanisms :

  • Antibacterial : Inhibition of DNA gyrase (IC₅₀ = 8.2 µM) via binding to ATPase domain, disrupting supercoiling .
  • Anticancer : Downregulation of EGFR/HER2 pathways (IC₅₀ = 12.5 µM in MCF-7 cells) by competing with ATP-binding pockets .
    • Experimental Validation :
  • Enzyme assays : Compare inhibition kinetics with gefitinib (reference EGFR inhibitor) .
  • Molecular docking : Use AutoDock Vina to model interactions with gyrase (PDB: 1KZN) and EGFR (PDB: 1M17) .

Q. How can analytical methods resolve discrepancies in reported solubility and stability data?

  • Approaches :

  • HPLC-PDA : Quantify degradation products in aqueous buffers (pH 2–9) to identify instability under acidic conditions .
  • DSC/TGA : Thermal stability analysis shows decomposition onset at 220°C, aligning with anhydrous storage recommendations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-DIETHOXYPHENETHYL)-2-METHYL-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
3-(3,4-DIETHOXYPHENETHYL)-2-METHYL-4(3H)-QUINAZOLINONE

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